REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5]([S:14][C:15]#[N:16])=[CH:6][C:7]([N+:11]([O-])=O)=[C:8]([NH2:10])[CH:9]=1)([CH3:3])[CH3:2].[H][H]>[Ni].C1COCC1>[CH:1]([C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[CH:6][C:5]=1[S:14][C:15]#[N:16])([CH3:3])[CH3:2]
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Name
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5-Isopropyl-2-nitro-4-thiocyanato-phenylamine
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Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=CC(=C(C1)N)[N+](=O)[O-])SC#N
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Name
|
|
Quantity
|
2 g
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Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1C=C(C(=CC1SC#N)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |